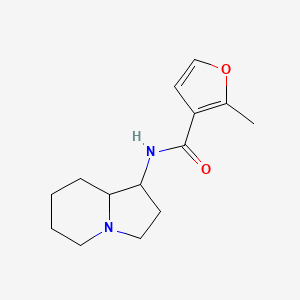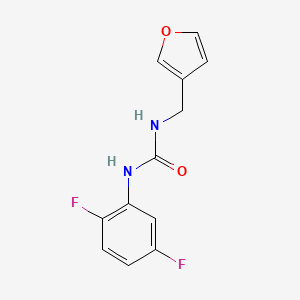
1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. DFPUM is a urea derivative that has been shown to possess a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In fungi, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis. In bacteria, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of DNA gyrase, an enzyme that is involved in DNA replication and transcription. In cancer cells, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. In fungi, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to disrupt cell wall synthesis, leading to cell death. In bacteria, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit DNA replication and transcription, leading to cell death. In cancer cells, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to induce apoptosis, leading to cell death. 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has been extensively studied for its biological activities, making it a suitable compound for various scientific research applications. However, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea-based drugs for the treatment of fungal, bacterial, and cancer diseases. Another potential direction is the use of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea as a fungicide and insecticide in agriculture. Further studies are needed to fully understand the mechanism of action of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential side effects and toxicity. Finally, the synthesis of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Synthesemethoden
The synthesis of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,5-difluoroaniline with furfural in the presence of a catalyst to form the intermediate 1-(2,5-difluorophenyl)-3-(furan-3-yl)prop-2-en-1-one. This intermediate is then treated with urea to yield 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea. The synthesis of 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been optimized to achieve high yields and purity, making it a suitable compound for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to possess antifungal, antimicrobial, and anticancer properties. It has been found to be effective against various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In agriculture, 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential use as a fungicide and insecticide. It has been found to be effective against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. 1-(2,5-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to possess insecticidal activity against the cotton bollworm, making it a potential alternative to traditional insecticides.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-9-1-2-10(14)11(5-9)16-12(17)15-6-8-3-4-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGDBNLDQZMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

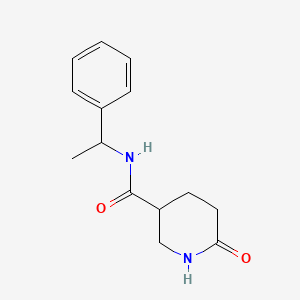
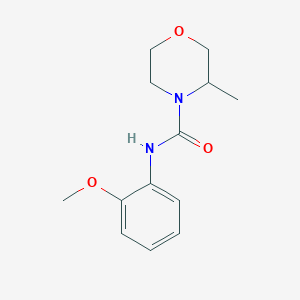


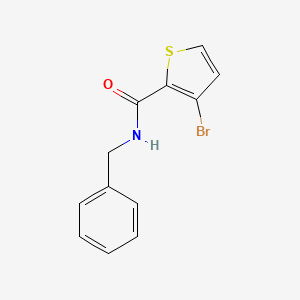
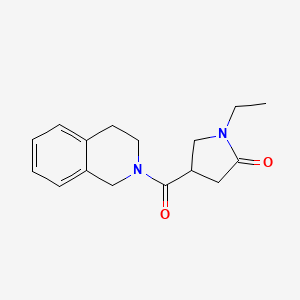
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)

